The synthesis of Hexahydro Trandolapril typically follows a multi-step process. One notable method involves the preparation of the key intermediate, (2S, 3aR, 7aS)-octahydroindole-2-carboxylic acid. This process includes:
These methods highlight the complexity involved in synthesizing Hexahydro Trandolapril, requiring precise control over reaction conditions and intermediate handling.
Hexahydro Trandolapril has a complex molecular structure characterized by multiple chiral centers. The molecular formula is with a molecular weight of approximately 414.54 g/mol . The structural representation includes:
The stereochemistry of Hexahydro Trandolapril is critical for its biological activity, as it affects how the molecule interacts with its target enzymes.
Hexahydro Trandolapril undergoes various chemical reactions during its synthesis and metabolism:
These reactions are essential for constructing the intricate framework of Hexahydro Trandolapril and for ensuring its efficacy as a therapeutic agent.
The mechanism of action for Hexahydro Trandolapril involves its conversion into an active form that inhibits ACE. This inhibition leads to:
The pharmacological effects are dose-dependent and can vary based on individual patient factors such as renal function and concurrent medications .
Hexahydro Trandolapril exhibits several notable physical and chemical properties:
These properties are crucial for formulation development in pharmaceutical applications.
Hexahydro Trandolapril is primarily used in clinical settings for managing hypertension and heart failure. Its effectiveness as an ACE inhibitor makes it valuable in treating cardiovascular diseases. Additionally, ongoing research explores its potential applications in combination therapies for enhanced therapeutic outcomes .
Hexahydro Trandolapril (C₂₄H₄₀N₂O₅, MW 436.58 g/mol) is formally identified as (2S,3aR,7aS)-1-((S)-2-(((S)-4-Cyclohexyl-1-ethoxy-1-oxobutan-2-yl)amino)propanoyl)octahydro-1H-indole-2-carboxylic Acid [1] [9]. Its core structure features:
Stereochemical purity is paramount, as the (2S,3aR,7aS) configuration aligns with Trandolapril’s pharmacologically active stereoisomer, though Hexahydro Trandolapril itself is an impurity (Trandolapril EP Impurity C) [1] [9].
Table 1: Structural Comparison of Hexahydro Trandolapril and Trandolapril
Property | Hexahydro Trandolapril | Trandolapril |
---|---|---|
Molecular Formula | C₂₄H₄₀N₂O₅ | C₂₄H₃₄N₂O₅ |
Key Substituent | Cyclohexyl group | Phenyl group |
CAS Number | 82962-13-8 | 87679-37-6 |
Stereochemical Identity | (2S,3aR,7aS) | (2S,3aR,7aS) |
Synthesis relies on stereoselective strategies due to multiple chiral centers:- Route 1 (Chiral Resolution):1. Methanol reflux of hexahydrophthalic anhydride yields cis-1,2-cyclohexanedicarboxylic acid mono methyl ester [4].2. Diastereomeric resolution using (−)-N,N-dimethylamino diol separates (1R,cis)-isomer [4].3. Cyclization: (1R,cis)-ester undergoes sodium borohydride reduction and lactam formation to (2aS,3aR)-hexahydroisoindolin-1-one, a pivotal intermediate [4].- Route 2 (Enzymatic Resolution): Uses Novozym 435 to resolve racemic trans-octahydroindole-2-carboxylic acid esters, though lower yields (4.6%) limit scalability [4] [8].
The chiral resolution route achieves 65–70% yield of enantiomerically pure intermediate, making it industrially preferred [4]. Unwanted (1S,cis)-isomer is recycled via hydrochloric acid reflux to regenerate hexahydrophthalic anhydride, optimizing atom economy [4].
Table 2: Key Intermediates in Hexahydro Trandolapril Synthesis
Intermediate | Role | Synthetic Step |
---|---|---|
cis-1,2-Cyclohexanedicarboxylic acid mono methyl ester | Chiral resolution precursor | Esterification of anhydride |
(2aS,3aR)-Hexahydroisoindolin-1-one | Cyclized lactam core | Reduction-cyclization |
N-[(S)-1-Ethoxycarbonyl-3-cyclohexylpropyl]-L-alanine | Side-chain donor | Ester condensation |
Hexahydro Trandolapril displays distinct properties:
Stability is pH-dependent, with optimal storage below 30°C to prevent lactamization or hydrolysis [1] [6]. Residual solvents (e.g., dichloroethane, toluene) from synthesis may accelerate degradation [4].
Hexahydro Trandolapril serves as a precursor to bioactive and degradant metabolites:
Metabolic profiling (in vitro) confirms slow conversion to Trandolaprilat due to steric hindrance from the cyclohexyl group [3] [5]. Unlike Trandolapril, no phenyl-containing metabolites (e.g., hydroxylated derivatives) are observed [5] [7].
Table 3: Major Metabolites and Degradants of Hexahydro Trandolapril
CAS No.: 15751-45-8
CAS No.:
CAS No.:
CAS No.: